molecular formula C7H11N5 B1482298 4-(azidomethyl)-3-isopropyl-1H-pyrazole CAS No. 2097993-85-4

4-(azidomethyl)-3-isopropyl-1H-pyrazole

Cat. No.: B1482298
CAS No.: 2097993-85-4
M. Wt: 165.2 g/mol
InChI Key: LIZSWRWXIJFRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-3-isopropyl-1H-pyrazole is a pyrazole derivative featuring an azidomethyl (-CH2N3) group at the 4-position and an isopropyl (-CH(CH3)2) substituent at the 3-position of the pyrazole ring. The azidomethyl group is a reactive moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form 1,2,3-triazole derivatives . The isopropyl group contributes steric bulk and electron-donating effects, which may modulate reactivity and stability compared to analogs with electron-withdrawing substituents.

Properties

IUPAC Name

4-(azidomethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-5(2)7-6(3-9-11-7)4-10-12-8/h3,5H,4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSWRWXIJFRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-3-isopropyl-1H-pyrazole typically involves the introduction of an azido group to a pre-formed pyrazole ring. One common method is the reaction of a halomethyl-substituted pyrazole with sodium azide under suitable conditions. For example, 4-(bromomethyl)-3-isopropyl-1H-pyrazole can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-3-isopropyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction to form triazoles.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of azides to amines.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group under suitable conditions.

Major Products

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 4-(aminomethyl)-3-isopropyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(azidomethyl)-3-isopropyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in materials science for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-3-isopropyl-1H-pyrazole largely depends on the specific reactions it undergoes. The azido group can generate highly reactive nitrene intermediates upon thermal or photochemical activation. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related azidomethyl-substituted derivatives below. Key distinctions arise from the heterocyclic core (pyrazole vs. benzene), substituent electronic effects, and observed reactivity.

Table 1: Comparative Analysis of 4-(Azidomethyl)-3-isopropyl-1H-pyrazole and Analogs

Compound Name Core Structure Substituents Reactivity/Applications Key Findings/References
4-(Azidomethyl)-3-isopropyl-1H-pyrazole Pyrazole 3-isopropyl, 4-azidomethyl Potential for CuAAC to form triazoles; steric hindrance may slow reactions vs. electron-deficient cores Inferred from pyrazole analogs
Ethyl 4-(azidomethyl)pyrazole-3-carboxylate Pyrazole 3-carboxylate ester, 4-azidomethyl Tandem reactions with cyanoacetamides yield diazepine-carboxamides; ester group enables nucleophilic interactions Forms complex heterocycles via t-BuOK/THF
1-(Azidomethyl)-4-halobenzenes Benzene 4-halo (F, Cl, Br, I), 1-azidomethyl Click chemistry to triazoles; halogen substituents enhance corrosion inhibition efficiency Corrosion inhibition studied via electrochemistry
5-Oxo-pyrazolo-triazolo-diazepines Fused heterocycle Derived from azidomethyl pyrazoles Pharmaceutical relevance (e.g., CNS targets); synthesized via azide-alkyne cycloaddition Generated from ethyl azidomethyl pyrazoles

Key Comparisons

Core Structure and Electronic Effects Pyrazole vs. Benzene: The pyrazole ring is electron-deficient due to its aromatic N-heterocyclic structure, which enhances the electrophilicity of the azidomethyl group compared to benzene-based analogs. This may accelerate CuAAC reactions . In contrast, 1-(azidomethyl)-4-halobenzenes exhibit tunable electronic effects via halogen substituents, which correlate with corrosion inhibition efficiency (e.g., iodine enhances inhibition by 27% vs. fluorine) . By contrast, the carboxylate ester in ethyl 4-(azidomethyl)pyrazole-3-carboxylate introduces electron-withdrawing effects, stabilizing intermediates in tandem reactions .

Reactivity and Applications Click Chemistry: While 1-(azidomethyl)-4-halobenzenes are optimized for triazole synthesis under mild conditions (e.g., aqueous CuSO4/ascorbate) , pyrazole-based azides like the target compound may require harsher conditions due to steric and electronic factors. The target compound’s isopropyl group could redirect reactivity toward alternative products (e.g., spirocycles) . Corrosion Inhibition: Benzene-based triazoles from azidomethyl precursors show corrosion inhibition efficiencies up to 89% for steel in acidic media.

Synthetic Pathways

  • Azide Generation : 1-(Azidomethyl)benzenes are synthesized in situ from benzyl halides and NaN3, whereas pyrazole analogs like the target compound likely require pre-functionalization (e.g., SN2 displacement of a bromomethyl precursor with NaN3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azidomethyl)-3-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(azidomethyl)-3-isopropyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.